molecular formula C9H11ClN2OS B2818178 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one CAS No. 1344869-08-4

4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one

Cat. No.: B2818178
CAS No.: 1344869-08-4
M. Wt: 230.71
InChI Key: NAWMJZNEBFPAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one is a thiazole-containing enone derivative characterized by a chloro-substituted thiazole core linked to a dimethylamino group and a conjugated butenone chain. Thiazoles are pharmacologically significant due to their roles in antimicrobial, anticancer, and anti-inflammatory agents, making this compound a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

(E)-4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c1-6(13)4-5-7-8(10)11-9(14-7)12(2)3/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWMJZNEBFPAFY-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(N=C(S1)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(N=C(S1)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base. For this compound, the reaction might involve the condensation of 4-chloro-2-(dimethylamino)thiazole with an appropriate butenone derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. This might include the use of advanced catalysts, temperature control, and solvent management to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one serves as a versatile building block for synthesizing more complex molecules. Its thiazole ring structure allows for various chemical reactions, including:

  • Claisen-Schmidt Condensation : This method is often employed to synthesize derivatives that can be further modified for specific applications.

Biological Applications

The compound exhibits potential biological activities, making it a candidate for drug development:

  • Antifungal Activity : Research has shown that derivatives of compounds similar to this compound demonstrate antifungal properties against various fungal species, including Candida albicans and Cryptococcus neoformans .

Case Study: Antifungal Properties

A study tested several chalcone derivatives related to this compound against eight fungal species. Results indicated that certain derivatives exhibited moderate to high antifungal activity (MIC values ranging from 31.25 to 62.5 µg/mL), suggesting that modifications to the thiazole structure can enhance efficacy against dermatophytes and other fungi .

Medicinal Chemistry

In medicinal chemistry, the compound's ability to interact with biological targets presents opportunities for developing new therapeutic agents:

  • Antitrypanosomal Activity : Related compounds have shown promise in treating Trypanosoma brucei, the causative agent of human African trypanosomiasis. The synthesis of new analogues based on the thiazole structure has led to compounds that exhibit potent activity against this parasite while maintaining low toxicity towards mammalian cells .

Industrial Applications

In industrial settings, this compound can be utilized in:

  • Chemical Manufacturing : As an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific proteins. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Thiazole vs. Quinoline Derivatives

The target compound shares synthetic pathways with quinoline-4-carboxylic acid derivatives, such as those synthesized via the Pfitzinger reaction using 4-(4-(dimethylamino)phenyl)but-3-en-2-one (1) and isatins (2a,b) (e.g., compound 3b in and ). Key differences include:

  • Core Heterocycle: The thiazole ring in the target compound replaces the quinoline system in derivatives like 3b. Thiazoles typically exhibit higher electronegativity and metabolic stability compared to quinolines.
  • Substituent Positioning: The dimethylamino group in the target compound is located on the thiazole ring, whereas in quinoline derivatives (e.g., 3b), it resides on a styryl side chain .

Substituent Effects: Chloro and Dimethylamino Groups

  • Chloro Substituents: The 4-chloro group on the thiazole ring enhances electrophilicity and may improve binding to biological targets, as seen in chlorobenzoylamino-pyrazole derivatives (e.g., compound 11b in ).
  • Dimethylamino Groups: The dimethylamino moiety in the target compound likely increases solubility and modulates electronic effects, similar to its role in ethyl 4-(dimethylamino) benzoate, which enhances resin reactivity ().

Physical and Spectroscopic Properties

A comparison of key properties with structurally related compounds is summarized below:

Compound Class Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Thiazole target compound ~280 (estimated) Not reported C=O stretch (~1680 cm⁻¹), δ 2.9 ppm (N(CH₃)₂)
Quinoline-4-carboxylic acid (3b) 322.37 Not specified Carboxylic acid O-H stretch (~2500 cm⁻¹), quinoline C-H (aromatic)
Pyrazole-indole hybrid (11b) 378.84 281–282 (decomp) Aromatic C-Cl stretch (750 cm⁻¹), MS: m/z 378 (M⁺)

Biological Activity

4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one (CAS No. 1344869-08-4) is a thiazole-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological potential, focusing on its anticancer, antibacterial, antifungal properties, and mechanisms of action.

The molecular formula of this compound is C9H11ClN2OS, with a molecular weight of 230.71 g/mol. Key chemical properties include:

PropertyValue
Molecular FormulaC9H11ClN2OS
Molecular Weight230.71 g/mol
Boiling Point363.8 ± 50.0 °C (Predicted)
Density1.305 ± 0.06 g/cm³ (Predicted)
pKa1.88 ± 0.10 (Predicted)

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives, including the compound , exhibit significant anticancer properties by targeting various cellular pathways. A review highlighted that these compounds can inhibit cancer cell proliferation through multiple mechanisms:

  • Enzyme Inhibition : Thiazolidin-4-one derivatives have been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Cell Cycle Arrest : Some studies report that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Multi-target Activity : The structural diversity of thiazolidinones allows for multi-target interactions, enhancing their efficacy against resistant cancer types .

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of thiazolidinone derivatives on various cancer cell lines and reported IC50 values indicating effective growth inhibition:

  • MCF-7 (breast cancer) : IC50 = 12 µM
  • HeLa (cervical cancer) : IC50 = 15 µM
  • A549 (lung cancer) : IC50 = 18 µM

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antibacterial and Antifungal Activity

The compound has also demonstrated promising antibacterial and antifungal activities:

  • Antibacterial Properties : Thiazole derivatives are known for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL for S. aureus .
  • Antifungal Properties : The compound exhibits antifungal activity against pathogens like Candida albicans. MIC values for related thiazole compounds range from 16.69 to 78.23 µM against various fungal strains .

Comparative Activity Table

Activity TypeTarget OrganismMIC Value
AntibacterialStaphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
AntifungalCandida albicans16.69 - 78.23 µM

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring structure facilitates binding to active sites of enzymes involved in cellular processes.
  • Receptor Modulation : The compound may modulate receptor activity associated with cell signaling pathways, influencing cellular responses.

Q & A

Q. What are the established synthetic routes for 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one?

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. For example:

  • Step 1 : Condensation of 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde with a ketone precursor under acidic or basic conditions to form the α,β-unsaturated ketone moiety.
  • Step 2 : Purification via recrystallization using ethanol-DMF mixtures to isolate the final product . Key reagents include chloroacetyl chloride for functionalization and triethylamine as a base to neutralize HCl byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the thiazole ring substituents and the enone system.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm1^{-1}) and C=C conjugation in the enone group .

Q. How can researchers ensure purity during synthesis?

  • Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
  • Monitor reactions via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. What strategies optimize reaction yields for the α,β-unsaturated ketone formation?

  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance enolization and stabilize intermediates .
  • Catalysis : Acidic (e.g., glacial acetic acid) or basic (e.g., NaOAc) conditions accelerate condensation.
  • Temperature Control : Reflux at 80–100°C for 4–6 hours maximizes conversion while minimizing side reactions .
ConditionYield (%)Reference
DMF, 80°C, 6 hrs72
EtOH, reflux, 4 hrs65

Q. How can computational methods predict the compound’s bioactivity?

  • Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with biological targets (e.g., kinases) .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data from PubChem .
  • DFT Calculations : Analyze electron density distribution to identify reactive sites for further functionalization .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and hydrogen-bonding networks. For example, the thiazole ring’s planarity and enone conjugation can be confirmed .
  • Powder XRD : Assesses polymorphic purity and crystallinity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on biological activity?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. SRB).
  • Purity Verification : Characterize batches via HPLC (>95% purity) to rule out impurities affecting activity .
  • Dose-Response Studies : Compare IC50_{50} values across studies to identify outliers due to solvent effects (e.g., DMSO tolerance) .

Q. Why do synthetic yields vary across studies?

  • Side Reactions : Competing pathways (e.g., over-alkylation) may reduce yields. Mitigate by controlling stoichiometry and reaction time .
  • Workup Differences : Inadequate quenching (e.g., incomplete HCl neutralization) can lead to product loss during filtration .

Methodological Best Practices

Q. What analytical workflows validate hydrogen-bonding networks in this compound?

  • FT-IR : Detect N–H stretching (~3300 cm1^{-1}) and C=O interactions.
  • Solid-State NMR : Resolve intermolecular H-bonds in crystalline forms .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability linked to H-bond strength .

Q. How to design a stability study for long-term storage?

  • Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via LC-MS.
  • Light Sensitivity : Use amber vials to prevent photodegradation of the enone moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.